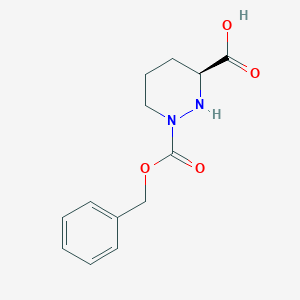

(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid

描述

(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid (CAS: 65632-62-4) is a chiral heterocyclic compound with the molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.277 g/mol. It features a six-membered hexahydropyridazine ring system, where the nitrogen atoms are adjacent (1,2-diazine), and a benzyloxycarbonyl (Cbz) group protects the amine at position 1 . The carboxylic acid moiety at position 3 enhances its utility in peptide synthesis and as a building block for protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras) .

属性

IUPAC Name |

(3S)-1-phenylmethoxycarbonyldiazinane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-7-4-8-15(14-11)13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBMAAOZXXKYTG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456297 | |

| Record name | (3S)-1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65632-62-4 | |

| Record name | (3S)-1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Diels-Alder Cycloaddition and Phthaloyl Deprotection

The classical route to racemic N1-benzyloxycarbonylpiperazic acid involves a Diels-Alder reaction between phthalazinedione and penta-2,4-dienoic acid, followed by hydrolysis of the phthalyl protecting group. Subsequent N1-protection with benzyloxycarbonyl chloride under basic conditions (aqueous NaOH) yields the racemic precursor.

Enantiomeric Resolution via Ephedrine Complexation

Racemic (3RS)-N1-benzyloxycarbonylpiperazic acid is resolved using (+)- and (-)-ephedrines as chiral resolving agents. The diastereomeric salts formed are separated by fractional crystallization, followed by acidolytic deprotection (HBr in acetic acid) to isolate (3S)-N1-benzyloxycarbonylpiperazic acid. This method achieves high enantiomeric excess (ee > 96%), as confirmed by chiral HPLC analysis.

Asymmetric Synthesis Using Chiral Auxiliaries

Evans’ Oxazolidinone-Mediated Alkylation

A stereoselective synthesis employs (4R)- or (4S)-phenylmethyl-2-oxazolidinone as a chiral auxiliary. The valeryl enolate of the oxazolidinone is alkylated with diazo compounds (e.g., 5-bromovaleryl derivatives) in dipolar aprotic solvents like DMPU or HMPA. This step induces high stereoselectivity, favoring the (3S)-configuration.

Reaction Conditions and Workup

The alkylation proceeds at -78°C, followed by warming to room temperature. Post-reaction workup involves extraction with 1.25 M KH2PO4 buffer and ether, with purification via flash chromatography to remove by-products like DBAD. The auxiliary is cleaved using lithium hydroxide in THF/water at -5°C, yielding (3S)-N,N’-bis-(t-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid.

Deprotection and Cbz Group Introduction

The t-butoxycarbonyl (Boc) groups are removed with trifluoroacetic acid (TFA) in dichloromethane, followed by N1-protection with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This step affords the title compound in 89% yield after crystallization.

Alternative Hydrazination Strategies

Stereoselective Hydrazination of Enolates

A modified approach utilizes Evans’ hydrazination, where valeryl enolates react with diazomethane derivatives. The spatial hindrance of the oxazolidinone auxiliary directs the hydrazine addition to the si-face of the enolate, ensuring >96% ee.

Analytical Validation

Chiral HPLC (CHIRALCEL column, hexane/isopropanol 75:25) confirms enantiopurity, with (3S)-N1-(2,4-dinitrophenyl)piperazate eluting at 18 min versus 27 min for the (3R)-enantiomer. NMR (400 MHz, D2O) and FAB-MS further validate structural integrity.

Comparative Analysis of Synthetic Routes

Large-Scale Production and Industrial Adaptations

化学反应分析

反应类型

双脱氮环四氢叶酸会发生各种化学反应,包括:

氧化: 在特定条件下,它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团,从而导致不同的类似物。

取代: 亲核取代反应可以在分子中引入新的官能团.

常见试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及胺和硫醇等亲核试剂。 这些反应通常在受控温度和pH条件下进行,以确保特异性和产率 .

主要生成物

这些反应生成的主要产物取决于所用试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可以产生含胺的类似物 .

科学研究应用

Polymer Production

One of the primary applications of (S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid is as a polymerization initiator . It facilitates the initiation of polymerization reactions, which are crucial for producing a wide range of plastics and coatings.

Key Applications in Polymerization:

- Coatings : The compound is used to create protective coatings that enhance surface durability against corrosion and degradation. It is particularly effective for metals like zinc and aluminum, preventing rust formation .

- Plastics : It plays a vital role in synthesizing polyurethanes, which are utilized in various products such as foams, adhesives, and surface coatings. The compound's ability to initiate polymerization reactions makes it essential for developing these materials .

Pharmaceutical Development

This compound is also significant in the pharmaceutical sector, serving as an important intermediate in the synthesis of various drugs.

Pharmaceutical Applications:

- Antibiotics : The compound is utilized in the production of antibiotics, enhancing their efficacy against bacterial infections. Its structural properties allow for modifications that improve drug performance .

- Anti-inflammatory Drugs : It serves as a precursor for synthesizing anti-inflammatory medications, contributing to the development of therapeutics aimed at reducing inflammation and pain .

Research and Development

In addition to its industrial applications, this compound is widely used in scientific research.

Research Applications:

- Chemical Reactions : The compound acts as a reagent in various chemical reactions, aiding researchers in studying reaction mechanisms and processes. Its unique properties make it suitable for investigating polymerization reactions specifically .

- Synthetic Methodologies : It has been employed in developing new synthetic routes for creating complex molecules, showcasing its importance in advancing chemical synthesis methodologies .

Case Studies and Research Findings

Numerous studies highlight the effectiveness of this compound across various applications:

作用机制

双脱氮环四氢叶酸的作用机制涉及它与特定分子靶点的相互作用。 它作为GAR转甲酰酶等酶的抑制剂,GAR转甲酰酶参与嘌呤的合成 。 通过抑制这种酶,该化合物可以破坏DNA合成和细胞增殖,使其成为癌症治疗的潜在候选药物 .

相似化合物的比较

Key Physical Properties:

- Melting Point : 168–169°C

- Boiling Point : 440.2±55.0°C (at 760 mmHg)

- Density : 1.3±0.1 g/cm³

- Storage : Room temperature or 2–8°C (varies by supplier)

- Hazard Code : Xi (irritant) .

The compound is commercially available from 96 suppliers , highlighting its significance in medicinal chemistry and drug discovery .

Comparison with Structurally Similar Compounds

To contextualize its applications and uniqueness, we compare it with three analogs: 1-methyl-5-oxopyrrolidine-3-carboxylic acid , benazepril hydrochloride , and trans-1-benzoyl-4-phenyl-L-proline .

Table 1: Structural and Functional Comparison

Structural and Functional Differences

Hexahydropyridazine vs. Pyrrolidine/Benzazepine :

- The target compound’s hexahydropyridazine core distinguishes it from the five-membered pyrrolidine in 1-methyl-5-oxopyrrolidine-3-carboxylic acid and the seven-membered benzazepine in benazepril. The adjacent nitrogen atoms in pyridazine confer unique reactivity, such as participation in hydrogen bonding and metal coordination .

- Cbz Protection : Unlike the methyl or benzoyl groups in analogs, the Cbz group in the target compound enables selective deprotection during peptide synthesis, a critical feature for constructing complex molecules .

Pharmacological vs. Synthetic Utility :

- Benazepril hydrochloride is a clinically used ACE inhibitor , whereas the target compound serves as a building block rather than a drug itself. This highlights the divergent roles of structurally related compounds in drug development .

- The trans-1-benzoyl-4-phenyl-L-proline derivative, with its rigid proline backbone, is tailored for asymmetric catalysis, unlike the target compound’s focus on degraders .

Physical Properties :

- The target compound’s higher melting point (168–169°C) compared to typical pyrrolidine derivatives suggests greater crystallinity, likely due to hydrogen bonding from the carboxylic acid and Cbz groups .

- Benazepril’s hydrochloride salt form increases its solubility and stability, a property absent in the neutral target compound .

生物活性

(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid, also known as (S)-1-Cbz-hexahydropyridazine-3-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.

Synthesis

The compound can be synthesized through various methods, with a notable two-step synthetic route reported by Dawei Ma et al. This method achieves high yields (90% and >99% enantiomeric ratio) without the need for intermediate purifications, making it suitable for large-scale production . The synthesis involves protecting groups and selective deprotection strategies that enhance the compound's stability and bioactivity.

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. While specific mechanisms remain under investigation, compounds with similar structures have demonstrated activities such as:

- Antimicrobial properties : Some derivatives exhibit significant activity against multidrug-resistant strains of bacteria.

- ACE inhibition : Related compounds have shown angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial in managing hypertension and cardiovascular diseases .

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that hexahydropyridazine derivatives can inhibit bacterial growth effectively. For instance, a study demonstrated that certain derivatives could inhibit the growth of resistant strains of Mycobacterium tuberculosis.

- ACE Inhibition : In vitro studies have shown that related compounds can significantly reduce ACE activity in guinea pig serum, suggesting potential therapeutic applications in cardiovascular health .

- Mutagenicity Studies : Investigations into heterocyclic amines have revealed that structural analogs can exhibit mutagenic properties under certain conditions, emphasizing the need for further study on the safety profile of this compound .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antimicrobial Activity | ACE Inhibition | Mutagenicity |

|---|---|---|---|

| This compound | Moderate | Yes | Under Investigation |

| 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | High | No | Yes |

| 4,6-Dichloropyridin-3-amine | Moderate | Yes | No |

常见问题

Basic: What are the recommended synthetic and purification protocols for (S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to the hexahydropyridazine-3-carboxylic acid backbone. A protocol analogous to the synthesis of related compounds (e.g., t-Boc-protected derivatives) includes:

Protection : React hexahydropyridazine-3-carboxylic acid with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) to install the Cbz group .

Purification : Use silica gel column chromatography with gradients of acetonitrile (MeCN) and trifluoroacetic acid (TFA) for optimal separation .

Final Isolation : Lyophilization after HPLC purification (monitored at 220 nm) ensures high purity .

Basic: How does this compound function in medicinal chemistry research?

Methodological Answer:

The compound serves as a chiral building block for peptidomimetics, particularly in designing protease-resistant analogs. Its hexahydropyridazine core mimics proline-like secondary structures, enhancing conformational rigidity in peptides. For example, piperazic acid derivatives (structurally related) are key in hypertension drugs like cilazapril, where they improve metabolic stability . Researchers can incorporate this compound into peptide chains via solid-phase synthesis, followed by deprotection under hydrogenolysis (for Cbz removal) .

Advanced: What analytical techniques validate the stereochemical integrity of the (S)-enantiomer during synthesis?

Methodological Answer:

Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) with UV detection to resolve enantiomers. Compare retention times against a racemic mixture .

X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, particularly if intermediates crystallize .

Circular Dichroism (CD) : Monitor Cotton effects in the 200–250 nm range to detect chiral centers .

Advanced: How do protecting group strategies (e.g., Cbz vs. t-Boc) impact downstream applications?

Methodological Answer:

- Cbz Group : Removable via hydrogenolysis (H₂/Pd-C), compatible with acid-sensitive substrates. However, it may interfere with metal-catalyzed reactions .

- t-Boc Group : Cleaved under acidic conditions (e.g., TFA), ideal for base-sensitive systems. Unlike Cbz, it avoids hydrogenation requirements .

- Method Selection : Prioritize Cbz for orthogonal protection in multi-step syntheses involving acid-labile groups .

Advanced: What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Store at 2–8°C in sealed containers; degradation occurs above 40°C .

- Light Sensitivity : Protect from UV exposure to prevent racemization or decomposition .

- Hydrolytic Stability : Susceptible to basic hydrolysis (pH > 9); use neutral buffers in aqueous workflows .

Advanced: How can researchers assess the biological activity of derivatives containing this scaffold?

Methodological Answer:

Enzyme Inhibition Assays : Test against proteases (e.g., ACE for hypertension targets) using fluorogenic substrates .

Molecular Docking : Model interactions with target proteins (e.g., ACE active site) using software like AutoDock Vina to predict binding affinities .

Metabolic Stability Studies : Incubate derivatives with liver microsomes and quantify half-life via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。